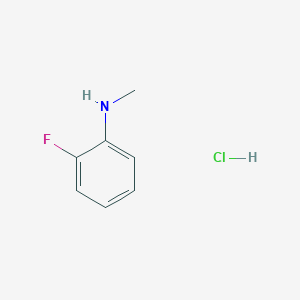

2-Fluoro-N-methylaniline hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-fluoro-N-methylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FN.ClH/c1-9-7-5-3-2-4-6(7)8;/h2-5,9H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDWUPJDGVSNCAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=CC=C1F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10675162 | |

| Record name | 2-Fluoro-N-methylaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187386-14-6 | |

| Record name | Benzenamine, 2-fluoro-N-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187386-14-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-N-methylaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Fluoro-N-methylaniline hydrochloride CAS number 1978-38-7

An In-Depth Technical Guide to 2-Fluoro-N-methylaniline Hydrochloride (CAS 1187386-14-6) and its Free Base Precursor

Introduction and Scope

2-Fluoro-N-methylaniline and its hydrochloride salt are pivotal intermediates in the landscape of modern organic synthesis. As fluorinated aromatic amines, they serve as versatile building blocks for a range of high-value molecules across the pharmaceutical, agrochemical, and materials science sectors.[1] The introduction of a fluorine atom onto the aniline scaffold profoundly influences the molecule's electronic properties, reactivity, and metabolic stability, making it a highly sought-after synthon for drug development and fine chemical manufacturing.

This guide provides a comprehensive technical overview intended for researchers, chemists, and drug development professionals. It will delve into the physicochemical properties, reactivity, synthesis, applications, and analytical protocols associated with this compound. A critical point of clarification is the distinction between the free base, 2-Fluoro-N-methylaniline (CAS: 1978-38-7), and its corresponding hydrochloride salt (CAS: 1187386-14-6).[2][3] While the hydrochloride salt offers advantages in handling and stability, much of the foundational reactivity and characterization data is reported for the free base, which serves as its direct precursor. This document will address both forms to provide a complete and practical resource.

Physicochemical Properties

The physical and chemical characteristics of a compound are fundamental to its application and handling. The properties of 2-Fluoro-N-methylaniline and its hydrochloride salt are summarized below. The salt form exhibits typical changes, such as increased melting point and water solubility, though specific data for the hydrochloride is less commonly published than for the widely used free base.

| Property | 2-Fluoro-N-methylaniline (Free Base) | This compound |

| CAS Number | 1978-38-7[4][5] | 1187386-14-6[2][6] |

| Molecular Formula | C₇H₈FN[7][3][8] | C₇H₉ClFN or C₇H₈FN·HCl[2][9] |

| Molecular Weight | 125.14 g/mol [3][8] | 161.60 g/mol [2][6] |

| Appearance | Colorless to light yellow clear liquid[7][1][10] | Not specified; typically a solid |

| Density | ~1.10 g/cm³[7][1] | No data available |

| Boiling Point | 87-88 °C at 20 mmHg[1][10] | No data available |

| Refractive Index (n20D) | 1.534 - 1.539[10][11] | No data available |

| Purity | Typically ≥98% (GC)[7][8] | Typically ≥98%[9] |

The Influence of Fluorine on Chemical Reactivity

The unique behavior of 2-Fluoro-N-methylaniline in chemical reactions is largely dictated by the electronic properties of the fluorine atom at the ortho position. Fluorine exerts two opposing electronic effects on the aromatic ring: a powerful electron-withdrawing inductive effect (-I) and a weaker electron-donating mesomeric, or resonance, effect (+M).[12]

-

Inductive Effect (-I): As the most electronegative element, fluorine strongly pulls electron density away from the carbon atom to which it is attached through the sigma bond. This effect deactivates the entire aromatic ring towards electrophilic substitution.[12]

-

Mesomeric Effect (+M): The lone pairs on the fluorine atom can be delocalized into the aromatic ring's pi-system. However, due to poor orbital overlap between fluorine's 2p and carbon's 2p orbitals, this +M effect is significantly weaker than its -I effect.[12]

The net result is a significant decrease in electron density on the aniline nitrogen atom.[12] This makes 2-Fluoro-N-methylaniline a weaker base and a less potent nucleophile compared to its non-fluorinated analog, N-methylaniline.[12] This modulation is a critical design element in pharmaceutical chemistry, where reduced basicity can improve pharmacokinetic properties.

Synthesis and Manufacturing Protocols

The synthesis of this compound is a two-step process: first, the methylation of 2-fluoroaniline to form the free base, followed by its conversion to the hydrochloride salt.

Protocol: Synthesis of 2-Fluoro-N-methylaniline (Free Base)

This protocol is based on the N-methylation of 2-fluoroaniline using dimethyl carbonate, a green and efficient methylating agent.[13]

Causality: Dimethyl carbonate is chosen over traditional reagents like methyl halides due to its lower toxicity and the formation of benign byproducts. The basic molecular sieve NaY acts as a solid catalyst that can be easily removed by filtration, simplifying purification.[13]

Methodology:

-

Reactor Setup: To a 250 mL three-necked flask equipped with a magnetic stirrer, reflux condenser, and thermometer, add 15 g (0.135 mol) of 2-fluoroaniline, 105 g of dimethyl carbonate, and 1.5 g of powdered NaY molecular sieve catalyst.[13]

-

Reaction: Stir the mixture and heat to reflux. Maintain reflux for 11-12 hours.[13]

-

Monitoring: Monitor the reaction progress using Gas Chromatography (GC) by taking small aliquots periodically. The reaction is complete when the 2-fluoroaniline starting material is no longer detectable.[13]

-

Catalyst Removal: Cool the reaction mixture to room temperature and filter to remove the NaY catalyst.[13]

-

Purification: Purify the filtrate by fractional distillation under normal pressure to remove the excess dimethyl carbonate solvent. The product, 2-Fluoro-N-methylaniline, is collected as a higher-boiling fraction.[13] The expected yield is approximately 16.79 g (99.4%) with a purity of >99%.[13]

Protocol: Preparation of this compound

This procedure describes a standard method for converting an aniline free base into its hydrochloride salt for improved stability and handling.[14]

Causality: The free base is dissolved in a non-protic organic solvent. Introducing hydrogen chloride (as a gas or in solution) allows for the protonation of the basic nitrogen atom, leading to the precipitation of the ammonium salt.

Methodology:

-

Dissolution: Dissolve the purified 2-Fluoro-N-methylaniline (1 equivalent) in a suitable organic solvent such as diethyl ether or ethyl acetate in a reaction flask.

-

Acidification: While stirring at room temperature, slowly add a solution of hydrogen chloride in an organic solvent (e.g., HCl in methanol or ethyl acetate) or bubble dry HCl gas through the solution.[14]

-

Precipitation: The hydrochloride salt will precipitate out of the solution as a solid.

-

Isolation: Collect the solid product by vacuum filtration.

-

Washing & Drying: Wash the collected solid with a small amount of the cold organic solvent to remove any unreacted starting material and dry under vacuum to yield the final this compound.

Applications in Research and Industry

The unique structural and electronic properties of 2-Fluoro-N-methylaniline make it a valuable intermediate in several fields.

-

Pharmaceutical Development: This compound is a key building block in the synthesis of Active Pharmaceutical Ingredients (APIs).[7][1] It is particularly useful in developing drugs for neurological disorders.[11][15] The fluorine atom can enhance metabolic stability by blocking sites of oxidative metabolism and can improve binding affinity to target proteins through favorable electrostatic interactions.

-

Agrochemical Formulations: It serves as an intermediate in the synthesis of modern herbicides and pesticides.[7][11] The resulting products often benefit from the enhanced biological activity conferred by the fluorinated aromatic moiety.[16]

-

Material Science & Dyes: The compound is used in the formulation of advanced materials, including specialized polymers and coatings that require specific chemical properties for enhanced performance.[15] It also acts as a precursor in the synthesis of certain dyes and pigments.[7][17]

Analytical and Quality Control Protocols

Rigorous analytical testing is essential to confirm the identity, purity, and quality of 2-Fluoro-N-methylaniline and its hydrochloride salt.

Structural Confirmation

A combination of spectroscopic techniques is used to validate the chemical structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides information on the number and environment of protons, while ¹³C NMR identifies the carbon skeleton. For fluorinated compounds, ¹⁹F NMR is a crucial tool to confirm the presence and environment of the fluorine atom.[6]

-

Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and can provide structural information through fragmentation patterns.[3]

-

Infrared (IR) Spectroscopy: IR spectroscopy helps identify characteristic functional groups present in the molecule, such as N-H and C-F bonds.[3]

Purity Assessment

Protocol: Purity Determination by Gas Chromatography (GC) Causality: GC is an ideal method for assessing the purity of volatile organic compounds like 2-Fluoro-N-methylaniline. It separates the sample components based on their boiling points and interaction with the stationary phase, allowing for precise quantification of the main component and any impurities.

Methodology:

-

Sample Preparation: Prepare a dilute solution of 2-Fluoro-N-methylaniline in a suitable solvent (e.g., dichloromethane or ethyl acetate).

-

Instrumentation: Use a gas chromatograph equipped with a Flame Ionization Detector (FID) and a capillary column appropriate for amine analysis (e.g., a DB-5 or equivalent).

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Detector Temperature: 280 °C

-

Oven Program: Start at 80 °C, hold for 2 minutes, then ramp up to 250 °C at a rate of 10 °C/min.

-

Carrier Gas: Helium or Nitrogen.

-

-

Analysis: Inject a small volume (e.g., 1 µL) of the sample. The purity is calculated based on the relative peak area of the main component compared to the total area of all peaks in the chromatogram.

Safety, Handling, and Storage

Proper handling of 2-Fluoro-N-methylaniline and its hydrochloride salt is crucial due to their potential hazards. The free base is classified as a combustible liquid that causes skin and serious eye irritation. The hydrochloride salt is considered harmful if swallowed or if it comes into contact with the skin.[2]

| Hazard Classification (for Free Base) | GHS Pictogram | Signal Word | Hazard Statement |

| Skin Irritation (Category 2) | GHS07 | Warning | H315: Causes skin irritation[8] |

| Eye Irritation (Category 2A) | GHS07 | Warning | H319: Causes serious eye irritation[8] |

| Respiratory Irritation (Category 3) | GHS07 | Warning | H335: May cause respiratory irritation[8] |

| Flammable Liquid (Category 4) | None | Warning | Combustible liquid |

Safe Handling and Personal Protective Equipment (PPE)

-

Ventilation: Always handle in a well-ventilated area or inside a chemical fume hood.[8][18]

-

PPE: Wear appropriate protective gear, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[8]

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[8]

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Keep away from sources of ignition, heat, and incompatible materials such as strong oxidizing agents.[18]

Spill and Disposal

-

Spills: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal.[8] Prevent entry into drains or waterways.[8]

-

Disposal: Dispose of waste materials in accordance with local, regional, and national regulations. This should be done through an approved waste disposal plant.[8]

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[8]

-

Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water. If irritation occurs, get medical advice.[8]

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[8]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8][19]

Conclusion

This compound, along with its free base, represents a class of chemical intermediates whose value is defined by the strategic placement of a fluorine atom. This single substitution significantly modulates the compound's electronic profile, enhancing its utility in the targeted synthesis of complex molecules. From improving the pharmacokinetic properties of pharmaceuticals to serving as a robust component in agrochemical and material science applications, its importance is well-established. A thorough understanding of its synthesis, reactivity, and safe handling protocols, as detailed in this guide, is essential for harnessing its full potential in research and development.

References

- Benchchem. (n.d.). 2,5-difluoro-N-methylaniline hydrochloride.

- AK Scientific, Inc. (n.d.). Safety Data Sheet: 2-Fluoro-N-methylaniline.

- Chemsrc. (n.d.). N-Methyl-2-fluoroaniline | CAS#:1978-38-7.

- Sigma-Aldrich. (n.d.). N-Methyl-2-fluoroaniline | 1978-38-7.

- Chem-Impex. (n.d.). 2-Fluoro-N-methylaniline.

- TCI AMERICA. (2018, July 6). SAFETY DATA SHEET: 2-Fluoro-N-methylaniline.

- Thermo Fisher Scientific. (2024, March 25). SAFETY DATA SHEET.

- FDER. (n.d.). 2-Fluoro-N-methylaniline.

- Chemsrc. (n.d.). 2-Fluoro-N-methylaniline, HCl | CAS#:1187386-14-6.

- Capot Chemical. (2013, August 24). MSDS of 2-Fluoro-N-methylaniline.

- ChemicalBook. (n.d.). 2-Fluoro-N-methylaniline | 1978-38-7.

- PubChem. (n.d.). 2-Fluoro-N-methylaniline.

- ChemicalBook. (n.d.). 2-Fluoro-N-methylaniline synthesis.

- ChemBK. (2024, April 10). 2-Fluoro-N-methylaniline.

- Google Patents. (n.d.). CN110885290A - Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride.

- RSC Publishing. (n.d.). Analytical Methods.

- Google Patents. (n.d.). KR101983364B1 - Manufacturing method for halogen substituted N-methylaniline.

- NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 9). 2-Fluoro-N-methylaniline: Properties, Applications, and Its Significance in Organic Synthesis.

- Benchchem. (n.d.). This compound | 1187386-14-6.

- MySkinRecipes. (n.d.). 2-Fluoro-N-methylaniline.

- CP Lab Safety. (n.d.). 2-Fluoro-N-methylaniline, HCl, 98% Purity, C7H9ClFN, 100 grams.

- Yufeng. (2024, September 20). Exploring the Properties and Applications of Aniline and N-Methylaniline.

- Benchchem. (n.d.). Reactivity comparison between 4-Fluoro-2-methoxy-N-methylaniline and its non-fluorinated analog.

Sources

- 1. nbinno.com [nbinno.com]

- 2. 2-Fluoro-N-methylaniline, HCl | CAS#:1187386-14-6 | Chemsrc [chemsrc.com]

- 3. 2-Fluoro-N-methylaniline | C7H8FN | CID 2759010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-Methyl-2-fluoroaniline | CAS#:1978-38-7 | Chemsrc [chemsrc.com]

- 5. N-Methyl-2-fluoroaniline | 1978-38-7 [sigmaaldrich.com]

- 6. This compound | 1187386-14-6 | Benchchem [benchchem.com]

- 7. chemimpex.com [chemimpex.com]

- 8. aksci.com [aksci.com]

- 9. calpaclab.com [calpaclab.com]

- 10. chembk.com [chembk.com]

- 11. 2-Fluoro-N-methylaniline [myskinrecipes.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. 2-Fluoro-N-methylaniline synthesis - chemicalbook [chemicalbook.com]

- 14. CN110885290A - Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride - Google Patents [patents.google.com]

- 15. FCKeditor - Resources Browser [fder.unr.edu.ar]

- 16. KR101983364B1 - Manufacturing method for halogen substituted N-methylaniline - Google Patents [patents.google.com]

- 17. Exploring the Properties and Applications of Aniline and N-Methylaniline [yufenggp.com]

- 18. fishersci.com [fishersci.com]

- 19. capotchem.com [capotchem.com]

In-Depth Technical Guide: 2-Fluoro-N-methylaniline Hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals

Version 1.0 | January 2026

Executive Summary

This document provides a comprehensive technical overview of 2-Fluoro-N-methylaniline hydrochloride (CAS No: 1187386-14-6), a pivotal fluorinated aniline derivative utilized as a key building block in synthetic chemistry. With a focus on empowering research and development, this guide synthesizes core physicochemical properties, validated synthesis and purification protocols, and critical applications, particularly within the pharmaceutical and agrochemical sectors. By grounding technical data with established scientific principles, this paper serves as an authoritative resource for laboratory and industrial professionals.

Core Compound Characteristics

This compound is the salt form of the parent amine, 2-Fluoro-N-methylaniline. The strategic placement of a fluorine atom at the ortho position of the aniline ring, combined with N-methylation, imparts unique electronic properties and steric influences. These characteristics are highly advantageous in medicinal chemistry, often leading to improved metabolic stability, binding affinity, and pharmacokinetic profiles of derivative compounds. Conversion to the hydrochloride salt enhances the compound's stability and improves its handling properties, particularly its solubility in aqueous media, which is often a prerequisite for downstream applications.

Physicochemical and Structural Data

A precise understanding of the compound's molecular properties is fundamental for all stoichiometric and analytical endeavors. The molecular weight is calculated from the sum of the atomic masses of its constituent atoms based on the molecular formula of the hydrochloride salt.

| Property | Value | Source(s) |

| Chemical Name | This compound | N/A |

| Synonyms | N-Methyl-2-fluoroaniline HCl | N/A |

| CAS Number | 1187386-14-6 | [1] |

| Molecular Formula | C₇H₉ClFN | Derived from[2][3][4][5] |

| Molecular Weight | 161.61 g/mol | Calculated from[2][3][4][5][6] |

| Appearance | White to off-white crystalline solid | General Chemical Knowledge |

| Purity (Typical) | ≥98% (by GC or HPLC) | [3] |

Note: The molecular weight is derived by adding the molecular weight of hydrogen chloride (approx. 36.46 g/mol ) to the molecular weight of the free base, 2-Fluoro-N-methylaniline (approx. 125.15 g/mol ).[2][3][4][5][6]

Synthesis and Purification: A Validated Workflow

The synthesis of this compound is a two-stage process: first, the synthesis of the free base, 2-Fluoro-N-methylaniline, followed by its conversion to the hydrochloride salt. This approach ensures high purity and yield of the final product.

Stage 1: Synthesis of 2-Fluoro-N-methylaniline (Free Base)

The N-methylation of 2-fluoroaniline is a common and efficient route. One established method is reductive amination, which offers high selectivity and mild reaction conditions.

Figure 1: Reductive amination pathway for the synthesis of 2-Fluoro-N-methylaniline.

Experimental Protocol: Synthesis of 2-Fluoro-N-methylaniline [7]

-

Materials: 2-Fluoroaniline, Paraformaldehyde, Methanol, Sodium Borohydride (NaBH₄), Ethyl Acetate, Water, Saturated Brine, Magnesium Sulfate (anhydrous).

-

Procedure:

-

To a round-bottom flask, add methanol (245 mL) and paraformaldehyde (1.23 g, 41 mmol). Reflux the mixture at 85°C until the paraformaldehyde dissolves completely.

-

In a separate flask, dissolve 2-fluoroaniline (3 g, 27 mmol) and sodium hydroxide (2.16 g, 54 mmol) in methanol (5 mL).

-

Add the aniline solution to the paraformaldehyde solution and reflux the combined mixture at 85°C for 24 hours.

-

Cool the reaction mixture to 0°C using an ice bath.

-

Slowly add sodium borohydride (2.02 g, 54 mmol) portion-wise, ensuring the temperature remains low.

-

After the addition is complete, reflux the mixture again at 85°C for 1 hour.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

To the residue, add water (25 mL) and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with water (20 mL) and then with saturated brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield 2-Fluoro-N-methylaniline as an oil.

-

Stage 2: Conversion to Hydrochloride Salt and Purification

The crude free base is converted to its hydrochloride salt to facilitate purification by recrystallization and improve its stability.

Figure 2: Workflow for the conversion to the hydrochloride salt and subsequent purification.

Experimental Protocol: Salt Formation and Recrystallization (Based on[8] and general principles)

-

Materials: Crude 2-Fluoro-N-methylaniline, Diethyl ether (anhydrous), Hydrogen chloride (solution in diethyl ether or as a gas), Ethanol, Hexanes.

-

Procedure:

-

Dissolve the crude 2-Fluoro-N-methylaniline oil in a minimal amount of anhydrous diethyl ether.

-

While stirring, slowly add a solution of hydrogen chloride in diethyl ether until no further precipitation is observed. Alternatively, bubble anhydrous HCl gas through the solution.

-

Collect the precipitated solid by vacuum filtration and wash with a small amount of cold diethyl ether to remove any remaining impurities.

-

For recrystallization, dissolve the crude hydrochloride salt in a minimal amount of hot ethanol.

-

Slowly add hexanes or diethyl ether until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/ether mixture, and dry under vacuum.

-

Analytical Quality Control

To ensure the suitability of the synthesized compound for its intended applications, rigorous analytical testing is imperative.

| Analytical Method | Purpose | Expected Outcome |

| HPLC/GC | Purity assessment and quantification of impurities. | Purity ≥98%, with minimal presence of starting materials or by-products like N,N-dimethylaniline.[9][10][11] |

| ¹H NMR / ¹³C NMR | Structural confirmation and identification. | Spectra consistent with the proposed structure of this compound. |

| ¹⁹F NMR | Confirmation of the fluorine atom's presence and chemical environment. | A characteristic signal corresponding to the fluorine on the aromatic ring. |

| Mass Spectrometry | Determination of the molecular weight of the parent ion. | A molecular ion peak corresponding to the free base (125.15 m/z). |

| Melting Point | Identity and purity check. | A sharp and defined melting range consistent with the pure compound. |

Core Applications and Scientific Relevance

2-Fluoro-N-methylaniline and its hydrochloride salt are valuable intermediates in the synthesis of complex organic molecules due to the unique properties conferred by the fluorine substituent.

-

Pharmaceutical Development: This compound is a key precursor for the synthesis of Active Pharmaceutical Ingredients (APIs).[3][5] The fluorine atom can enhance metabolic stability, increase lipophilicity, and modulate the pKa of the amine, which are all critical factors in drug design. It is particularly utilized in developing compounds targeting neurological disorders.[3][5]

-

Agrochemical Synthesis: It serves as a building block in the creation of modern herbicides and pesticides.[5] The C-F bond's strength and the unique electronic nature of fluorine contribute to the efficacy and stability of the final agrochemical products.

-

Dyes and Pigments: The aniline scaffold is fundamental in the synthesis of various dyes, and fluorination can be used to tune the color and stability of these materials.[3]

-

Material Science: The compound is used in the formulation of specialized polymers and coatings where specific chemical properties are required for enhanced performance.[3]

Safety and Handling

Proper handling of this compound is crucial to ensure laboratory safety. The following guidelines are based on the known hazards of similar aniline derivatives.

-

Health Hazards: Irritating to the eyes, respiratory system, and skin.[2] May be harmful if swallowed or absorbed through the skin.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a laboratory coat. Work should be conducted in a well-ventilated fume hood.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents. Keep the container tightly sealed.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Always consult the material safety data sheet (MSDS) provided by the supplier for the most current and comprehensive safety information.

References

-

ChemBK. (2024, April 10). 2-Fluoro-N-methylaniline. Retrieved January 6, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2759010, 2-Fluoro-N-methylaniline. Retrieved January 6, 2026, from [Link]

-

MySkinRecipes. (n.d.). 2-Fluoro-N-methylaniline. Retrieved January 6, 2026, from [Link]

- Google Patents. (n.d.). KR101983364B1 - Manufacturing method for halogen substituted N-methylaniline.

-

Chemsrc. (2025, September 26). 2-Fluoro-N-methylaniline, HCl | CAS#:1187386-14-6. Retrieved January 6, 2026, from [Link]

- Google Patents. (n.d.). US3819709A - Synthesis of n-methylaniline.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53399460, 7-chloro-4-fluoro-1H-pyrrolo[3,2-c]pyridine. Retrieved January 6, 2026, from [Link]

-

ResearchGate. (n.d.). Conversion of N-methylaniline and the yield of N,N-dimethylaniline. Retrieved January 6, 2026, from [Link]

-

Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved January 6, 2026, from [Link]

-

Vedantu. (n.d.). For the conversion of aniline to N-methyl aniline. Retrieved January 6, 2026, from [Link]

-

Sultan Qaboos University House of Expertise. (2013). High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. Retrieved January 6, 2026, from [Link]

-

ResearchGate. (2013). High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. Retrieved January 6, 2026, from [Link]

- Google Patents. (n.d.). US2455931A - Method of making n-methyl aniline.

- Google Patents. (n.d.). US4145364A - Preparation of fluorinated anilines.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 101698867. Retrieved January 6, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 177807054. Retrieved January 6, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5360523, Atomic chlorine. Retrieved January 6, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 74619, Cyclohexenecarbonitrile. Retrieved January 6, 2026, from [Link]

-

ResearchGate. (2015). Can anyone help me to find a procedures for recrystallize aniline-HCl?. Retrieved January 6, 2026, from [Link]

- Google Patents. (n.d.). CN110885290A - Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride.

Sources

- 1. 2-Fluoro-N-methylaniline, HCl | CAS#:1187386-14-6 | Chemsrc [chemsrc.com]

- 2. chembk.com [chembk.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 2-Fluoro-N-methylaniline | C7H8FN | CID 2759010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Fluoro-N-methylaniline [myskinrecipes.com]

- 6. Atomic chlorine | Cl | CID 5360523 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. KR101983364B1 - Manufacturing method for halogen substituted N-methylaniline - Google Patents [patents.google.com]

- 8. CN110885290A - Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride - Google Patents [patents.google.com]

- 9. 2-Fluoro-N-methylaniline synthesis - chemicalbook [chemicalbook.com]

- 10. squ.elsevierpure.com [squ.elsevierpure.com]

- 11. researchgate.net [researchgate.net]

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 2-Fluoro-N-methylaniline Hydrochloride

This guide provides an in-depth, technical walkthrough for the comprehensive structure elucidation of 2-Fluoro-N-methylaniline hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods. It delves into the rationale behind the analytical choices, the interpretation of complex data, and the synergistic application of modern spectroscopic and crystallographic techniques to unequivocally confirm the molecular structure of this important chemical entity.

Introduction: The Significance of Precise Structural Verification

2-Fluoro-N-methylaniline and its hydrochloride salt are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[1] The introduction of a fluorine atom and a methyl group to the aniline scaffold significantly influences the molecule's electronic properties, reactivity, and biological activity. Therefore, unambiguous confirmation of its structure, including the specific isomeric form and the site of protonation in the hydrochloride salt, is a critical prerequisite for its use in any synthetic pathway or biological study. This guide outlines a multi-faceted analytical approach, ensuring a self-validating system for the structural confirmation of this compound (CAS 1187386-14-6).[2]

Foundational Analysis: Synthesis and Physicochemical Characterization

A crucial first step in structure elucidation is the preparation and purification of the analyte. The hydrochloride salt is typically prepared from the free amine, 2-Fluoro-N-methylaniline (CAS 1978-38-7).[3][4]

Synthesis of this compound

A common and straightforward method for the preparation of the hydrochloride salt involves the reaction of the free amine with hydrochloric acid in a suitable organic solvent.

Experimental Protocol: Preparation of this compound

-

Dissolution: Dissolve 2-Fluoro-N-methylaniline (1.0 eq) in anhydrous diethyl ether (10 mL/g).

-

Acidification: While stirring the solution at 0 °C (ice bath), add a solution of 2M HCl in diethyl ether (1.1 eq) dropwise.

-

Precipitation: A white precipitate of this compound should form immediately.

-

Isolation: Continue stirring for 30 minutes at 0 °C, then collect the precipitate by vacuum filtration.

-

Washing and Drying: Wash the solid with cold, anhydrous diethyl ether (2 x 5 mL/g) and dry under high vacuum to a constant weight.

This protocol provides a high-purity crystalline solid suitable for subsequent analyses.

Physicochemical Properties

A summary of the key physicochemical properties of the parent amine and its hydrochloride salt is presented in Table 1.

| Property | 2-Fluoro-N-methylaniline | This compound | Source(s) |

| CAS Number | 1978-38-7 | 1187386-14-6 | [2][3] |

| Molecular Formula | C₇H₈FN | C₇H₉ClFN | [2][3] |

| Molecular Weight | 125.15 g/mol | 161.60 g/mol | [2][4] |

| Appearance | Colorless to light yellow liquid | White to off-white solid | [4] |

The Analytical Workflow: A Multi-Technique Approach

A robust structure elucidation relies on the convergence of data from multiple, independent analytical techniques. The workflow presented here ensures that the information from each method corroborates the others, leading to a definitive structural assignment.

Caption: Integrated workflow for the structure elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Connectivity

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. A suite of 1D and 2D NMR experiments provides detailed information about the chemical environment, connectivity, and spatial relationships of the atoms.

¹H NMR Spectroscopy

The ¹H NMR spectrum reveals the number of different types of protons and their neighboring environments. In the hydrochloride salt, the protonation of the nitrogen atom leads to a downfield shift of adjacent protons and the appearance of a broad signal for the N-H protons.

Expected ¹H NMR Data (500 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10.5 | br s | 2H | -NH₂⁺- | Broad, exchangeable proton on the positively charged nitrogen. |

| 7.2-7.4 | m | 4H | Ar-H | Complex multiplet pattern characteristic of a substituted benzene ring. |

| 2.85 | s | 3H | -CH₃ | Singlet, indicating no adjacent protons. |

¹³C NMR and DEPT Spectroscopy

The ¹³C NMR spectrum, in conjunction with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, identifies the number of unique carbon environments and classifies them as CH₃, CH₂, CH, or quaternary carbons. The C-F coupling is a key diagnostic feature.

Expected ¹³C NMR Data (125 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | DEPT | J(C,F) (Hz) | Assignment | Rationale |

| 150.2 | C | ~245 (¹J) | C2 (C-F) | Large one-bond coupling to fluorine; downfield shift due to fluorine's electronegativity. |

| 135.8 | C | ~5 (³J) | C1 (C-N) | Quaternary carbon attached to nitrogen. |

| 129.5 | CH | ~8 (³J) | C4 | Aromatic CH. |

| 125.1 | CH | ~3 (⁴J) | C6 | Aromatic CH. |

| 120.3 | CH | ~12 (²J) | C3 | Aromatic CH with two-bond coupling to fluorine. |

| 116.5 | CH | ~22 (²J) | C5 | Aromatic CH with two-bond coupling to fluorine. |

| 30.5 | CH₃ | - | -CH₃ | Methyl carbon attached to nitrogen. |

2D NMR Spectroscopy (HSQC & HMBC)

-

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton with its directly attached carbon, confirming the assignments made in the 1D spectra.

-

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals long-range (2-3 bond) correlations between protons and carbons. Key expected correlations include the correlation between the methyl protons (~2.85 ppm) and the C1 carbon (~135.8 ppm), and correlations from the aromatic protons to various aromatic carbons, which helps to definitively place the substituents on the ring.

Caption: Structure of this compound.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the free amine (after in-source neutralization and ionization) and valuable structural information from its fragmentation pattern. Electron Ionization (EI) is a common technique for this class of molecules.

Expected Mass Spectrometry Data (EI-MS):

-

Molecular Ion (M⁺•): A peak at m/z = 125, corresponding to the molecular weight of the free amine, C₇H₈FN.[3]

-

Key Fragmentation Pathways: The fragmentation of N-methylanilines is well-documented.[5][6]

-

Alpha-Cleavage: Loss of a hydrogen radical from the methyl group to form a stable iminium ion is a characteristic fragmentation.

-

[M - H]⁺ at m/z = 124.

-

-

Loss of CH₃: Cleavage of the N-CH₃ bond.

-

[M - CH₃]⁺ at m/z = 110.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. For this compound, the most diagnostic feature is the presence of the ammonium (-NH₂⁺-) group.

Expected FTIR Data (KBr pellet):

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 2800-3200 | Broad, Strong | N-H stretch (ammonium) | The broadness is due to hydrogen bonding in the solid state. This is a key indicator of salt formation. |

| ~3050 | Medium | Aromatic C-H stretch | Characteristic of C-H bonds on the benzene ring. |

| ~2950 | Medium | Aliphatic C-H stretch | From the methyl group. |

| ~1600, ~1500 | Strong | C=C stretch (aromatic) | Skeletal vibrations of the benzene ring. |

| ~1250 | Strong | C-F stretch | Strong absorption due to the polarity of the C-F bond. |

| ~1100-1300 | Strong | C-N stretch | Stretching vibration of the carbon-nitrogen bond. |

The presence of the broad absorption band in the 2800-3200 cm⁻¹ region is a definitive indicator of the formation of the hydrochloride salt, as the free amine would show a sharper N-H stretch at higher wavenumbers (~3400 cm⁻¹).

Single-Crystal X-ray Diffraction: The Definitive Solid-State Structure

While spectroscopic methods provide a comprehensive picture of the molecule's connectivity and functional groups, single-crystal X-ray diffraction provides the ultimate, unambiguous determination of the three-dimensional structure in the solid state.[7] It reveals precise bond lengths, bond angles, and the crystal packing arrangement.

Expected Crystallographic Data and Insights:

-

Confirmation of Connectivity: The resulting electron density map will unequivocally show the connectivity of all atoms, confirming the 2-fluoro and N-methyl substitution pattern.

-

Proton Location: The analysis will pinpoint the location of the proton on the nitrogen atom, confirming the formation of the ammonium salt.

-

Bond Lengths and Angles: Will align with established values for similar aromatic amines and their salts. For instance, the C-F bond length is expected to be around 1.35 Å.

-

Intermolecular Interactions: The crystal structure will reveal the hydrogen bonding network. A key interaction is expected between the ammonium protons (N-H⁺) and the chloride anion (Cl⁻), which stabilizes the crystal lattice.[8][9] These N-H···Cl hydrogen bonds are a hallmark of amine hydrochloride crystal structures.

Conclusion: A Unified Structural Assignment

The synergistic application of NMR spectroscopy, mass spectrometry, FTIR spectroscopy, and single-crystal X-ray diffraction provides an irrefutable elucidation of the structure of this compound. NMR establishes the carbon-hydrogen framework and the relative positions of the substituents. Mass spectrometry confirms the molecular weight and characteristic fragmentation patterns. FTIR spectroscopy provides clear evidence of the key functional groups, most notably the ammonium salt. Finally, X-ray crystallography delivers a precise, three-dimensional map of the atomic arrangement in the solid state, confirming connectivity, protonation site, and intermolecular interactions. This comprehensive, self-validating approach ensures the highest level of scientific integrity and provides the foundational knowledge required for the confident application of this molecule in research and development.

References

-

Appchem. (n.d.). 2-Fluoro-N-methylaniline, HCl. Retrieved from [Link]

-

Royal Society of Chemistry. (2019). N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of 2-fluoro-6-methylaniline. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Fluoro-N-(3-fluorobenzyl)-N-methylaniline - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

-

BIOFOUNT. (n.d.). 1187386-14-6|this compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Fluoro-N-methylaniline. PubChem Compound Database. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Fluoro-N-methylaniline - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

-

Clark, J. (2022). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Royal Society of Chemistry. (2018). Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Fluoro-5-methylaniline. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Fluoro-5-methylaniline. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). Crystal Structures of Diethylamino Substituted Benzylideneanilines and Absorption Spectra of Their Related Derivatives. Retrieved from [Link]

-

Ullah, F., & Altaf, M. (2014). Crystal structure and Hirshfeld surface analysis of the hydrochloride salt of 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one. Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 12), o1283–o1284. Retrieved from [Link]

- Google Patents. (n.d.). A kind of preparation method of co-production N-methyl-2-fluoroaniline and crystalline sulfonamide.

-

Harvey, D. (2016). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). The crystalline forms of nine hydrochloride salts of substituted tryptamines. Acta Crystallographica Section C, Structural Chemistry. Retrieved from [Link]

-

ResearchGate. (2016). Single-crystal X-ray diffraction analysis of designer drugs: Hydrochlorides of metaphedrone and pentedrone. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. appchemical.com [appchemical.com]

- 3. 2-Fluoro-N-methylaniline | C7H8FN | CID 2759010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Fluoro-N-methylaniline | 1978-38-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Crystal structure and Hirshfeld surface analysis of the hydrochloride salt of 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The crystalline forms of nine hydrochloride salts of substituted tryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Analytical Profile of a Key Synthetic Intermediate

An In-Depth Technical Guide to the Spectral Analysis of 2-Fluoro-N-methylaniline Hydrochloride

This compound (CAS No. 1187386-14-6) is a substituted aromatic amine of significant interest in synthetic organic chemistry.[1] As an essential building block, its applications span the development of pharmaceuticals, agrochemicals, and specialty dyes.[2] The presence of a fluorine atom on the aromatic ring, combined with the N-methyl group, imparts unique electronic properties and reactivity, making it a valuable intermediate for creating more complex molecular architectures.[2]

For researchers and drug development professionals, the unambiguous structural confirmation and purity assessment of such intermediates are paramount. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide the foundational data for this characterization. This guide offers a senior application scientist's perspective on the acquisition and interpretation of the spectral data for this compound, focusing on the causality behind experimental choices and the logic of spectral interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of the hydrogen (¹H) and carbon (¹³C) atoms.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum reveals the number of different types of protons and their neighboring atoms. The formation of the hydrochloride salt significantly impacts the amine proton, which becomes an ammonium proton (-NH₂⁺-), altering its chemical shift and appearance.

Expert Interpretation: The spectrum is defined by three main regions: the downfield aromatic region, the upfield aliphatic N-methyl region, and the ammonium proton signal.

-

Aromatic Protons (δ ≈ 7.0-7.5 ppm): These four protons exhibit complex splitting patterns. Their chemical shifts are influenced by the electron-withdrawing effect of the fluorine atom and the electron-donating ammonium group. The splitting arises from standard ortho, meta, and para proton-proton (H-H) couplings, but is further complicated by coupling to the ¹⁹F nucleus (H-F coupling), which often results in doublet of doublets or more complex multiplets.[3]

-

Ammonium Protons (-NH₂⁺-, variable δ ≈ 5-8 ppm): In the hydrochloride salt, the amine protons are acidic and their signal is typically broad due to rapid chemical exchange with trace amounts of water and quadrupolar broadening from the nitrogen atom.[4] Its integration corresponds to two protons. This peak will readily exchange with deuterium upon addition of D₂O, causing the signal to disappear, a classic confirmatory test.

-

N-Methyl Protons (-CH₃, δ ≈ 3.0 ppm): This signal appears as a singlet, integrating to three protons. Its chemical shift is slightly downfield compared to the free amine due to the deshielding effect of the adjacent positively charged nitrogen atom.

Summarized ¹H NMR Data

| Signal Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Key Coupling Constants (J, Hz) |

|---|---|---|---|---|

| Aromatic C-H | ~ 7.0 - 7.5 | Multiplet (m) | 4H | JHH (ortho) ≈ 7-9 Hz; JHF (ortho, meta) ≈ 5-10 Hz |

| Ammonium N-H₂⁺ | ~ 5.0 - 8.0 (variable) | Broad Singlet (br s) | 2H | N/A (exchange broadening) |

| N-Methyl C-H | ~ 3.0 | Singlet (s) | 3H | N/A |

Protocol for ¹H NMR Spectrum Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O) in a clean, dry NMR tube. DMSO-d₆ is often preferred for amine salts as it allows observation of the N-H protons, whereas D₂O will cause them to be exchanged and become invisible.

-

Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

-

Shimming: Homogenize the magnetic field by adjusting the shim coils. This is a critical step to achieve high-resolution spectra with sharp peaks.

-

Parameter Optimization: Set the spectral width, number of scans (e.g., 8 or 16), and relaxation delay (e.g., 1-2 seconds).

-

Acquisition: Acquire the Free Induction Decay (FID) signal.

-

Data Processing: Apply a Fourier transform to the FID, followed by phase correction and baseline correction, to obtain the frequency-domain NMR spectrum.

-

Referencing: Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at δ 2.50 ppm) as an internal standard.

Workflow for ¹H NMR Analysis

Caption: Workflow for acquiring and interpreting a ¹H NMR spectrum.

Carbon-13 (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. A key feature is the large coupling constant between the fluorine atom and the carbon to which it is attached.

Expert Interpretation:

-

Aromatic Carbons (δ ≈ 115-155 ppm): Six distinct signals are expected for the aromatic carbons.

-

C2 (Carbon bearing Fluorine): This carbon signal is the most affected by the fluorine. It will appear as a large doublet with a one-bond coupling constant (¹JCF) typically in the range of 240-250 Hz. Its chemical shift will be significantly downfield.

-

Other Aromatic Carbons: The other carbons in the ring will also exhibit smaller C-F couplings (²JCF, ³JCF), causing their signals to appear as doublets or more complex multiplets in a high-resolution spectrum.

-

-

N-Methyl Carbon (-CH₃, δ ≈ 30-35 ppm): A single peak corresponding to the methyl carbon. Its chemical shift is influenced by the adjacent nitrogen.

Summarized ¹³C NMR Data

| Signal Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity (due to ¹⁹F) | Key Coupling Constants (J, Hz) |

|---|---|---|---|

| Aromatic C-F (C2) | ~ 150 - 155 | Doublet (d) | ¹JCF ≈ 240-250 Hz |

| Aromatic C-N (C1) | ~ 125 - 130 | Doublet (d) | ²JCF ≈ 10-15 Hz |

| Aromatic C-H | ~ 115 - 130 | Doublet (d) or Singlet (s) | ²JCF, ³JCF ≈ 5-25 Hz |

| N-Methyl C | ~ 30 - 35 | Singlet (s) | N/A |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Expert Interpretation: The IR spectrum of this compound is characterized by several key absorption bands. The formation of the ammonium salt is the most structurally significant feature.

-

N-H₂⁺ Stretching (2400-3200 cm⁻¹): This is a very broad and strong absorption, characteristic of an ammonium salt. It replaces the sharper, weaker N-H stretch that would be seen in the free amine around 3400 cm⁻¹.

-

C-H Stretching (Aromatic & Aliphatic, 2850-3100 cm⁻¹): Aromatic C-H stretches appear just above 3000 cm⁻¹, while the aliphatic C-H stretch of the methyl group appears just below 3000 cm⁻¹.

-

C=C Stretching (Aromatic, 1450-1600 cm⁻¹): Several sharp to medium bands in this region are characteristic of the benzene ring.

-

C-N Stretching (1200-1350 cm⁻¹): This absorption corresponds to the stretching of the bond between the aromatic ring and the nitrogen atom.

-

C-F Stretching (1100-1250 cm⁻¹): A strong, characteristic absorption due to the carbon-fluorine bond stretch.

Summarized IR Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 2400-3200 | N-H Stretch (very broad) | Ammonium (-NH₂⁺) |

| 3000-3100 | C-H Stretch | Aromatic C-H |

| 2850-2980 | C-H Stretch | Aliphatic C-H (CH₃) |

| 1450-1600 | C=C Stretch | Aromatic Ring |

| 1100-1250 | C-F Stretch | Aryl-Fluoride |

Protocol for FT-IR Spectrum Acquisition (ATR Method)

-

Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Take a background spectrum of the empty crystal. This is crucial as it will be subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Apply Pressure: Use the pressure clamp to ensure firm contact between the sample and the crystal. Consistent pressure is key for reproducible results.

-

Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The instrument's software automatically subtracts the background spectrum and performs a Fourier transform to generate the final IR spectrum (transmittance vs. wavenumber).

-

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Workflow for FT-IR Analysis

Caption: Workflow for acquiring and interpreting an FT-IR spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern. For a salt like this, analysis is performed on the free base, 2-Fluoro-N-methylaniline, as the hydrochloride salt dissociates in the instrument inlet.

Expert Interpretation: The electron ionization (EI) mass spectrum will show the molecular ion (M⁺•) of the free base (C₇H₈FN) at m/z 125. The fragmentation pattern is key to confirming the structure.

-

Molecular Ion (M⁺•, m/z 125): This peak corresponds to the intact molecule of 2-Fluoro-N-methylaniline with one electron removed. Its presence confirms the molecular weight.

-

[M-1]⁺ Peak (m/z 124): A prominent peak resulting from the loss of a hydrogen atom from the N-methyl group (α-cleavage), forming a stable iminium cation. This is a characteristic fragmentation for N-methylamines.[5]

-

[M-15]⁺ Peak (m/z 110): Corresponds to the loss of the methyl group (•CH₃).

-

Other Fragments: Further fragmentation can occur, such as the loss of HCN or fluorine, leading to smaller fragment ions that can help piece together the molecular structure.

Summarized MS Data (Free Base)

| m/z | Proposed Fragment | Identity |

|---|---|---|

| 125 | [C₇H₈FN]⁺• | Molecular Ion (M⁺•) |

| 124 | [C₇H₇FN]⁺ | [M-H]⁺ (α-cleavage) |

| 110 | [C₆H₅FN]⁺ | [M-CH₃]⁺ |

Protocol for EI-MS Spectrum Acquisition

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS). The heat of the ion source will vaporize the sample and cause the dissociation of the HCl salt.

-

Ionization: Bombard the gaseous molecules with a high-energy electron beam (~70 eV). This ejects an electron from the molecule, creating a positively charged molecular ion (M⁺•).

-

Fragmentation: The molecular ions, being energetically unstable, fragment into smaller, more stable ions and neutral radicals.

-

Mass Analysis: Accelerate the resulting ions through a magnetic or electric field in the mass analyzer (e.g., a quadrupole). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions strike a detector, which generates a signal proportional to the number of ions at each m/z value.

-

Spectrum Generation: The instrument's software plots the relative abundance of ions versus their m/z ratio to create the mass spectrum.

Workflow for Mass Spectrometry Fragmentation Analysis

Caption: Fragmentation analysis workflow for 2-Fluoro-N-methylaniline.

Safety and Handling

2-Fluoro-N-methylaniline and its hydrochloride salt should be handled with care in a well-ventilated area or a fume hood.[6] It is harmful if swallowed, inhaled, or in contact with skin.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.[7][8] In case of contact, wash the affected area thoroughly with soap and water.[6]

Conclusion

The comprehensive analysis of this compound using NMR, IR, and MS provides a complete and unambiguous structural characterization. ¹H and ¹³C NMR define the carbon-hydrogen framework and reveal the crucial C-F and H-F coupling interactions. FT-IR spectroscopy confirms the presence of key functional groups, most notably the characteristic absorption of the ammonium salt. Finally, mass spectrometry verifies the molecular weight of the free base and provides confirmatory structural evidence through predictable fragmentation patterns. Together, these techniques form a self-validating system that ensures the identity and integrity of this important chemical intermediate for researchers and industry professionals.

References

-

Capot Chemical Co., Ltd. (2013, August 24). MSDS of 2-Fluoro-N-methylaniline. Retrieved from [Link]

-

Chemsrc. (2025, September 26). 2-Fluoro-N-methylaniline, HCl. Retrieved from [Link]

-

JoVE. (2024, February 15). Interpreting ¹HNMR Spectra. Retrieved from [Link]

-

KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. Retrieved from [Link]

-

PubChem. (n.d.). 2-Fluoro-N-methylaniline. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

Sources

- 1. 2-Fluoro-N-methylaniline, HCl | CAS#:1187386-14-6 | Chemsrc [chemsrc.com]

- 2. chemimpex.com [chemimpex.com]

- 3. m.youtube.com [m.youtube.com]

- 4. m.youtube.com [m.youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. aksci.com [aksci.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. capotchem.com [capotchem.com]

Mastering Solubility: A Technical Guide to 2-Fluoro-N-methylaniline Hydrochloride for Advanced Drug Development

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Solubility Profile of 2-Fluoro-N-methylaniline Hydrochloride

This in-depth guide provides a detailed exploration of the solubility profile of this compound, a critical parameter for its application in pharmaceutical development. As a key intermediate, understanding its behavior in various solvent systems is paramount for formulation design, bioavailability, and overall therapeutic efficacy.[1][2][3] This document moves beyond a simple data sheet to offer a foundational understanding of the principles governing its solubility, coupled with actionable experimental protocols for its precise determination.

Executive Summary: The Critical Role of Solubility

The conversion of a sparingly soluble free base, such as 2-Fluoro-N-methylaniline, into its hydrochloride salt is a common and effective strategy to enhance aqueous solubility.[3][4] This enhancement is crucial for active pharmaceutical ingredients (APIs) intended for oral or parenteral administration, where dissolution is the rate-limiting step for absorption.[3] This guide will dissect the physicochemical properties of this compound, offering a robust framework for predicting and experimentally verifying its solubility in aqueous and organic media.

Physicochemical Properties of the Parent Compound: 2-Fluoro-N-methylaniline

A thorough understanding of the parent compound, 2-Fluoro-N-methylaniline, is essential to appreciating the properties of its hydrochloride salt.

| Property | Value | Source |

| Molecular Formula | C7H8FN | [5][6] |

| Molecular Weight | 125.14 g/mol | [5][6] |

| Appearance | Colorless to light yellow clear liquid | [1][2][6] |

| Boiling Point | 87-88°C at 20 mmHg | [6][7] |

| Density | ~1.1 g/mL | [1][6] |

| pKa (Predicted) | 3.65 ± 0.10 | [6][7] |

| Solubility (Predicted) | Slightly soluble in Chloroform and Methanol | [7] |

The presence of a fluorine atom on the aromatic ring and the N-methyl group influences the molecule's polarity and basicity.[2] Aniline itself is only slightly soluble in water, a characteristic attributed to the hydrophobic nature of the benzene ring.[8] The amine group in aniline allows for increased solubility in acidic conditions due to the formation of the anilinium ion.[8][9]

The Hydrochloride Salt Advantage: From Theory to Practice

The formation of this compound involves the protonation of the basic nitrogen atom of the N-methylamino group by hydrochloric acid. This creates an ionic salt, which is generally more soluble in polar solvents like water compared to the neutral free base.[9]

This principle is illustrated by the enhanced solubility of aniline in hydrochloric acid, where it forms the anilinium chloride salt.[9] The salt's solubility, however, is not without complexities. Factors such as the common ion effect, where the presence of chloride ions from other sources can suppress dissolution, must be considered in formulation design.[10]

Experimental Determination of Solubility: A Methodological Framework

Given the lack of readily available public data for this compound, a robust experimental approach is necessary. The following sections detail the gold-standard methodologies for characterizing its solubility profile.

Thermodynamic (Equilibrium) Solubility Determination

Thermodynamic solubility represents the true equilibrium concentration of a solute in a solvent at a given temperature and pressure.[11] The Saturation Shake-Flask (SSF) method is the recommended "gold standard" for this determination.[12][13][14]

Workflow for Thermodynamic Solubility Determination

Caption: Thermodynamic solubility workflow using the SSF method.

Detailed Protocol for the Saturation Shake-Flask (SSF) Method:

-

Preparation: Add an excess amount of this compound to a series of vials containing the desired solvent (e.g., water, buffered solutions, organic solvents). The presence of undissolved solid is crucial for ensuring equilibrium.[15]

-

Equilibration: Seal the vials and place them in a constant temperature shaker (e.g., 25°C and 37°C to simulate room and physiological temperatures). Agitate for a sufficient duration (typically 24 to 72 hours) to allow the system to reach equilibrium.[15]

-

Phase Separation: After equilibration, separate the solid and liquid phases. This can be achieved through centrifugation or by filtering the solution through a syringe filter (e.g., 0.45 µm). This step must be performed carefully to avoid transferring any solid particles.[14][15]

-

Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.[15]

-

Calculation: Determine the solubility by multiplying the measured concentration by the dilution factor. The results are typically expressed in mg/mL or µg/mL.

Kinetic Solubility Determination

Kinetic solubility measures the concentration at which a compound precipitates from a supersaturated solution.[12] This is often higher than the thermodynamic solubility and is relevant for early-stage drug discovery where high-throughput screening is employed.[4][12]

Workflow for Kinetic Solubility Determination

Caption: Kinetic solubility determination workflow.

pH-Dependent Solubility Profile

For ionizable compounds like this compound, solubility is highly dependent on the pH of the medium.[12] A pH-solubility profile is essential for predicting in vivo dissolution in the gastrointestinal tract.

Experimental Protocol:

-

Prepare a series of buffered solutions across a physiologically relevant pH range (e.g., pH 1.2 to 7.4).[13]

-

Determine the thermodynamic solubility in each buffer using the SSF method described in section 4.1.

-

Plot the measured solubility as a function of pH to generate the pH-solubility profile.

Excellent solubility is expected at lower pH values, with a potential decrease as the pH increases towards and beyond the pKa of the parent compound's conjugate acid.[4]

Solubility in Organic Solvents and Co-solvent Systems

While the primary goal of forming a hydrochloride salt is to enhance aqueous solubility, understanding its behavior in organic solvents is crucial for purification, formulation, and analytical method development.

Aniline hydrochloride is soluble in alcohol and chloroform.[16] It is reasonable to hypothesize that this compound will exhibit similar behavior. For reactions or formulations in less polar organic solvents where the hydrochloride salt may have limited solubility, several strategies can be employed:

-

Co-solvent Systems: Adding a polar co-solvent, such as ethanol or isopropanol, can significantly enhance the solubility of the salt in a less polar medium.[17]

-

In Situ Free-Basing: The addition of a non-nucleophilic base can neutralize the hydrochloride salt, forming the more organic-soluble free aniline in the reaction mixture.[17]

Data Presentation and Interpretation

All quantitative solubility data should be summarized in clear, well-structured tables for easy comparison.

Table 1: Hypothetical Thermodynamic Solubility of this compound at 37°C

| Solvent System | pH | Solubility (mg/mL) |

| 0.1 N HCl | 1.2 | > 10 |

| Acetate Buffer | 4.5 | 5 - 10 |

| Phosphate Buffer | 6.8 | 1 - 5 |

| Water | ~7.0 | 1 - 5 |

| Ethanol | N/A | > 20 |

| Methanol | N/A | > 20 |

| Dichloromethane | N/A | < 0.1 |

Conclusion and Future Directions

This guide provides a comprehensive framework for understanding and determining the solubility profile of this compound. By applying the principles of physical chemistry and employing robust experimental methodologies, researchers and drug development professionals can effectively characterize this critical intermediate. The protocols outlined herein serve as a self-validating system to generate the reliable data needed to advance pharmaceutical formulations from the laboratory to clinical application.

References

- ACS Omega. (2022-07-27). Hydrochloride Salt of the GABAkine KRM-II-81.

- Chemsrc. (2025-09-26). 2-Fluoro-N-methylaniline, HCl.

- PubChem - NIH. 2-Fluoro-N-methylaniline.

- ChemBK. (2024-04-10). 2-Fluoro-N-methylaniline.

- AK Scientific, Inc. 2-Fluoro-N-methylaniline.

- Capot Chemical. (2013-08-24). MSDS of 2-Fluoro-N-methylaniline.

- Benchchem. Resolving solubility issues of 4-(Furan-2-yl)aniline hydrochloride in organic reactions.

- Chem-Impex. 2-Fluoro-N-methylaniline.

- RSC Publishing. (2021-06-10). Towards more accurate solubility measurements with real time monitoring: a carvedilol case study.

- World Health Organiz

- NINGBO INNO PHARMCHEM CO.,LTD. (2025-10-09). 2-Fluoro-N-methylaniline: Properties, Applications, and Its Significance in Organic Synthesis.

- American Pharmaceutical Review. (2014-04-29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which.

- National Journal of Pharmaceutical Sciences. Determination of solubility by gravimetric method: A brief review.

- PubMed.

- Quora. (2018-09-24). Why is aniline soluble in HCl?.

- A review of methods for solubility determination in biopharmaceutical drug characteris

- Solubility of Things. Aniline.

- ChemicalBook. (2025-08-20). Aniline hydrochloride.

- ChemicalBook. (2025-07-14). 2-Fluoro-N-methylaniline.

- Tokyo Chemical Industry (India) Pvt. Ltd. 2-Fluoro-N-methylaniline.

- Benchchem. Solubility Profile of 4-Fluoro-2-methoxy-N-methylaniline: A Technical Guide.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. pharmajournal.net [pharmajournal.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 2-Fluoro-N-methylaniline | C7H8FN | CID 2759010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. 2-Fluoro-N-methylaniline | 1978-38-7 [chemicalbook.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. quora.com [quora.com]

- 10. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 12. Towards more accurate solubility measurements with real time monitoring: a carvedilol case study - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D1NJ01349A [pubs.rsc.org]

- 13. who.int [who.int]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Aniline hydrochloride | 142-04-1 [chemicalbook.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Stability and Storage of 2-Fluoro-N-methylaniline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Fluoro-N-methylaniline hydrochloride (CAS No. 1187386-14-6). As a crucial intermediate in pharmaceutical synthesis, understanding its stability profile is paramount for ensuring the integrity of drug development and manufacturing processes. This document delves into the chemical and physical properties of the compound, outlines potential degradation pathways, and provides a detailed, field-proven protocol for conducting a thorough stability study. The recommendations herein are grounded in established principles of chemical stability, regulatory guidelines, and expert analysis to ensure the maintenance of product quality and consistency.

Introduction and Chemical Profile

This compound is an aromatic amine salt that serves as a versatile building block in the synthesis of various active pharmaceutical ingredients (APIs). The presence of a fluorine atom on the benzene ring and the N-methyl group bestows unique reactivity and properties that are leveraged in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic profiles of drug candidates. The hydrochloride salt form is often preferred to enhance solubility and ease of handling compared to the free base.

A thorough understanding of the stability of this intermediate is not merely a matter of good laboratory practice; it is a critical component of robust process development and regulatory compliance. Degradation of this compound can lead to the formation of impurities that may be carried through subsequent synthetic steps, potentially impacting the safety and efficacy of the final drug product.

Table 1: Physicochemical Properties of 2-Fluoro-N-methylaniline and its Hydrochloride Salt

| Property | 2-Fluoro-N-methylaniline (Free Base) | This compound | Source |

| CAS Number | 1978-38-7 | 1187386-14-6 | [1] |

| Molecular Formula | C₇H₈FN | C₇H₉ClFN | |

| Molecular Weight | 125.15 g/mol | 161.61 g/mol | [1] |

| Appearance | Colorless to light yellow clear liquid | White to off-white solid (inferred) | [2] |

| Solubility | Insoluble in water, soluble in organic solvents | Soluble in water (inferred) | |

| Incompatible Materials | Strong oxidizing agents, acids | Strong oxidizing agents, strong bases | [3] |

Intrinsic Stability and Potential Degradation Pathways

The stability of this compound is influenced by several factors, including its inherent chemical structure and its susceptibility to external environmental conditions such as heat, light, moisture, and oxygen. As an aniline hydrochloride, it is anticipated to be a hygroscopic solid that may be sensitive to light and air.

Hydrolytic Degradation

While the N-methylaniline moiety is generally stable to hydrolysis, prolonged exposure to aqueous conditions, particularly at non-neutral pH and elevated temperatures, could potentially lead to degradation. The C-N bond is not expected to cleave under typical processing and storage conditions. However, the presence of acidic or basic conditions can catalyze other reactions.

Oxidative Degradation

Aromatic amines are susceptible to oxidation, which can be initiated by atmospheric oxygen, peroxides, or metal ions.[4][5] The electron-donating nature of the N-methylamino group can make the aromatic ring more susceptible to oxidative attack. Potential oxidation products could include N-oxides, hydroxylated derivatives, and colored polymeric materials. The presence of the fluorine atom may influence the rate and regioselectivity of oxidation.

Photolytic Degradation

Many aromatic compounds absorb ultraviolet (UV) radiation, which can lead to photochemical degradation. For fluoroanilines, photolytic degradation can involve the cleavage of the carbon-fluorine bond or reactions involving the amino group. This can result in the formation of a variety of degradation products, including defluorinated species and photo-oxidized products.

Thermal Degradation

In the solid state, this compound is expected to be relatively stable at ambient temperatures. However, at elevated temperatures, thermal decomposition may occur. The hydrochloride salt may dissociate to the free base and hydrogen chloride gas. Further decomposition could lead to the formation of various volatile and non-volatile byproducts.

Figure 1: Logical relationship between environmental stressors and potential degradation pathways for this compound.

Comprehensive Stability Study Protocol

A robust stability study is essential to define the retest period and appropriate storage conditions for this compound. This protocol is designed to be a self-validating system, providing a comprehensive understanding of the compound's stability profile.

Forced Degradation (Stress Testing)

Forced degradation studies are a cornerstone of stability testing, providing insight into the likely degradation products and demonstrating the specificity of the analytical method.[6][7]

Experimental Protocol: Forced Degradation Studies

-

Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of approximately 1 mg/mL.

-

Acid Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 1 M HCl.

-

Heat the solution at 80°C for 24 hours.

-

Cool to room temperature and neutralize with 1 M NaOH.

-

Dilute to a final concentration of approximately 0.1 mg/mL with the mobile phase for analysis.

-

-

Base Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 1 M NaOH.

-

Heat the solution at 80°C for 24 hours.

-

Cool to room temperature and neutralize with 1 M HCl.

-

Dilute to a final concentration of approximately 0.1 mg/mL with the mobile phase for analysis.

-

-

Oxidative Degradation:

-

To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

-

Store at room temperature for 24 hours.

-

Dilute to a final concentration of approximately 0.1 mg/mL with the mobile phase for analysis.

-

-

Photolytic Degradation:

-

Expose a thin layer of the solid compound and a solution of the compound (in a quartz cuvette) to a calibrated light source that provides both UV and visible light (e.g., an ICH-compliant photostability chamber).

-

The total illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy should be not less than 200 watt-hours/square meter.

-

Prepare a sample for analysis by dissolving the solid or diluting the solution to a final concentration of approximately 0.1 mg/mL.

-

-